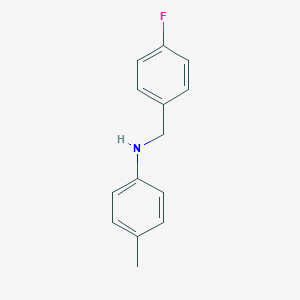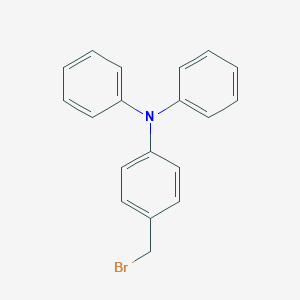
(S)-2-(Cianometil)pirrolidina-1-carboxilato de terc-butilo
Descripción general
Descripción
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chemical compound commonly used as an intermediate in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyanomethyl substituent. This compound is of interest due to its utility in the synthesis of various pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
- Rev-ErbA is involved in regulating gene expression, particularly genes related to circadian rhythms, metabolism, and energy homeostasis .
- By binding to Rev-ErbA, SR9009 modulates gene expression, impacting metabolic pathways and cellular processes .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(cyanomethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Yields (S)-2-(carboxymethyl)pyrrolidine-1-carboxylic acid.
Reduction: Yields (S)-2-(aminomethyl)pyrrolidine-1-carboxylate.
Substitution: Yields various substituted pyrrolidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.
(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Contains an amine group instead of a nitrile group.
(S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and cyanomethyl groups, which provide distinct reactivity and synthetic utility. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNDDHMLFYORQI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)

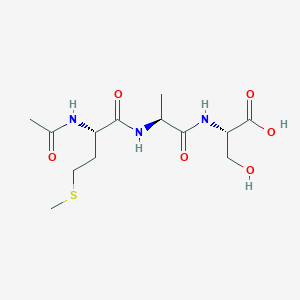
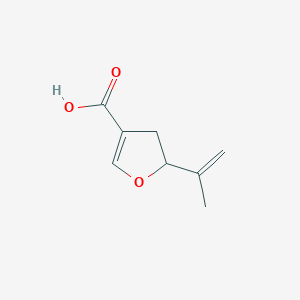
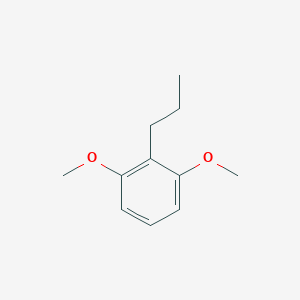
![1-[(Z)-but-1-enyl]sulfanylpropan-2-one](/img/structure/B173037.png)
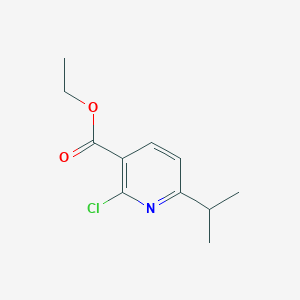

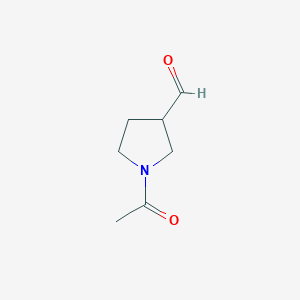
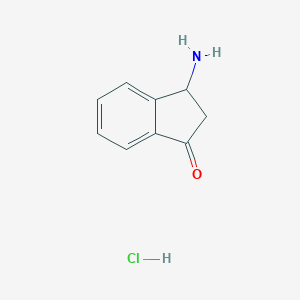
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
